molecular formula C19H19F3N4O2 B2871168 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034493-76-8

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2871168
CAS RN: 2034493-76-8
M. Wt: 392.382
InChI Key: VZLDZYLLQKLFTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings are likely to provide a rigid, planar structure, while the trifluoromethoxyphenyl group could add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, while the pyridazine ring can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and stability .

Scientific Research Applications

Antifungal Applications

Compounds with structures similar to the one have been synthesized as potential antifungal agents . They undergo intramolecular cyclization to form products that could serve as effective treatments against fungal infections . The presence of the piperazine ring, which is known for its biological activity, could contribute to the compound’s efficacy in this application.

Anti-tubercular Activity

Derivatives of the compound have been designed and synthesized to combat Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). Some of these derivatives have shown significant inhibitory concentrations against the H37Ra strain of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents . The trifluoromethoxy phenyl group may enhance the compound’s ability to target and inhibit bacterial growth.

PI3K/mTOR Inhibition

The compound’s structure is conducive to the synthesis of PI3K/mTOR inhibitors , which are crucial in cancer research. These inhibitors can interfere with pathways that are often dysregulated in cancers, making them valuable for developing new cancer therapies . The cyclopropylpyridazinyl moiety could be pivotal in the compound’s binding affinity to the target enzymes.

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties . The synthesis of these compounds involves reductive amination, which could lead to the development of new antimicrobial agents. These agents could be particularly useful in treating infections resistant to current medications . The molecular structure, including the piperazinyl group, is likely to play a role in the compound’s antimicrobial efficacy.

Antitumor Properties

The benzo[c]pyridazine nucleus, which is part of the compound’s structure, has been associated with a wide range of pharmacological profiles, including antitumor activity . This suggests that the compound could be used in the development of new antitumor agents, contributing to cancer treatment and research . The combination of the piperazine and trifluoromethoxy phenyl groups may enhance the compound’s ability to inhibit tumor growth.

Anti-inflammatory Applications

Compounds containing the cinnoline series, which share structural similarities with the compound , have shown anti-inflammatory activities . This indicates the potential use of the compound in developing treatments for various inflammatory conditions . The structural features, such as the cyclopropyl group, may influence the compound’s anti-inflammatory properties.

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLDZYLLQKLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

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